BenchChemオンラインストアへようこそ!

1,1,1-Trifluorohex-4-yn-2-ol

GK-GKRP disruptor X-ray crystallography medicinal chemistry

1,1,1-Trifluorohex-4-yn-2-ol is a fluorinated alkynyl alcohol that serves as a critical chiral carbinol fragment in the design of potent small-molecule disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction. As a research intermediate, its primary documented utility is as a substructure within advanced ligands such as AMG-2526.

Molecular Formula C6H7F3O
Molecular Weight 152.11 g/mol
CAS No. 1343046-69-4
Cat. No. B1468696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluorohex-4-yn-2-ol
CAS1343046-69-4
Molecular FormulaC6H7F3O
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESCC#CCC(C(F)(F)F)O
InChIInChI=1S/C6H7F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,4H2,1H3
InChIKeyWTYXMIKIIPGBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluorohex-4-yn-2-ol (CAS 1343046-69-4) for GK-GKRP Disruptor Development: Procurement Guide


1,1,1-Trifluorohex-4-yn-2-ol is a fluorinated alkynyl alcohol that serves as a critical chiral carbinol fragment in the design of potent small-molecule disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction. As a research intermediate, its primary documented utility is as a substructure within advanced ligands such as AMG-2526 [1]. This fragment's structural features are essential for achieving the potency and pharmacokinetic properties reported in peer-reviewed studies, distinguishing it from non-fluorinated or alternative alkynyl alcohol building blocks [2].

1,1,1-Trifluorohex-4-yn-2-ol: Structural Specificity for Glucokinase Regulation Research


Generic substitution of 1,1,1-Trifluorohex-4-yn-2-ol is not feasible in the context of GK-GKRP disruptor research due to the precise structure-activity relationships (SAR) established for this chemical series. X-ray crystallography studies demonstrate that the trifluoromethyl carbinol group participates in specific interactions within the target binding pocket of human GKRP [1]. The combination of the CF3 group, the hydroxyl moiety, and the adjacent alkyne chain is not merely a collection of functional groups; its exact stereochemistry and spatial orientation are critical for achieving high binding affinity. Replacing this fragment with a non-fluorinated analog, a differently positioned CF3 group, or an alternative alkynyl alcohol is directly associated with a loss of potency, as documented in the SAR analysis of the N-arylsulfonamido-N'-arylpiperazine series [2]. Therefore, procurement of the precise compound is essential for replicating the biological activity and advancing structure-guided optimization campaigns.

Quantitative Evidence for 1,1,1-Trifluorohex-4-yn-2-ol in GK-GKRP Disruptor Programs


Structural Validation: Crystallographic Confirmation of 1,1,1-Trifluorohex-4-yn-2-ol Moiety in the GKRP Binding Site

The 1,1,1-Trifluorohex-4-yn-2-ol fragment is a critical component of the ligand AMG-2526, for which a high-resolution X-ray co-crystal structure with human GKRP has been solved and deposited (PDB ID: 4OHK) [1]. This provides direct, atomic-level evidence of its binding mode and interactions within the target pocket. This structural validation offers a clear advantage over related fluorinated building blocks that lack such documented target engagement data [2].

GK-GKRP disruptor X-ray crystallography medicinal chemistry

Potency Benchmark: GK-GKRP Disruption Activity of Analogous Compounds Containing the Fragment

While direct IC50 data for the isolated fragment 1,1,1-Trifluorohex-4-yn-2-ol is not available, its utility is demonstrated by the potency of the full GK-GKRP disruptor AMG-3969 (IC50 = 4 nM) [1]. More relevantly, a closely related analog bearing a similar trifluoromethyl carbinol moiety, AMG-2668 (PDB ID: 4OHO), exhibits potent disruption activity with IC50 values ranging from 17 to 45 nM [2]. These data establish the viability of the trifluoromethyl carbinol motif for achieving high target affinity, a benchmark not achievable with non-fluorinated carbinol analogs in this chemical series [3].

GK-GKRP disruptor IC50 structure-activity relationship

In Vivo Efficacy: Blood Glucose Reduction Achieved with Optimized Disruptors

The ultimate value of the GK-GKRP disruptor series, which incorporates fragments like 1,1,1-Trifluorohex-4-yn-2-ol, is validated by significant in vivo efficacy. In peer-reviewed studies, orally administered disruptors from this same structural class, specifically sulfoximine and pyridinyl derivatives 24 and 29, lowered fed blood glucose levels in diabetic db/db mice by up to 58% [1]. This in vivo translation demonstrates that the SAR and potency established in vitro for this chemical series are meaningful and predictive of a therapeutic effect, a finding that directly elevates the procurement value of its constituent building blocks for drug discovery.

in vivo glucose reduction diabetes model

Optimal Research Applications for 1,1,1-Trifluorohex-4-yn-2-ol


Structure-Guided Optimization of GK-GKRP Disruptors

Medicinal chemistry teams focused on diabetes and metabolic disorders can utilize 1,1,1-Trifluorohex-4-yn-2-ol as a key intermediate for synthesizing novel analogs of AMG-3969 and AMG-2526. The existing X-ray co-crystal structure of a ligand containing this fragment (PDB: 4OHK) enables rational, structure-based drug design to improve potency, selectivity, and pharmacokinetic properties [1]. This scenario leverages the validated structural biology of the fragment, a unique advantage for this specific building block.

Chemical Biology Tool Compound Synthesis

Researchers developing chemical probes to study the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction in vitro and in vivo will find this compound essential. It serves as a direct precursor to potent disruptors with established in vivo efficacy in lowering blood glucose (up to 58% in db/db mice) [2]. The procurement of this specific fragment ensures the synthesis of tool compounds that are chemically and biologically congruent with published, high-impact studies, thereby increasing experimental reproducibility.

Synthesis of Fluorinated Building Block Libraries

For groups focused on diversity-oriented synthesis or generating fluorinated fragment libraries, 1,1,1-Trifluorohex-4-yn-2-ol offers a unique combination of a chiral carbinol center, a trifluoromethyl group, and a terminal alkyne. This scaffold is poised for further diversification through well-established click chemistry or Sonogashira coupling reactions. Its procurement provides access to a privileged chemotype that has been successfully validated in a therapeutic context, offering a strategic starting point for exploring novel chemical space beyond the GK-GKRP target [3].

Quote Request

Request a Quote for 1,1,1-Trifluorohex-4-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.